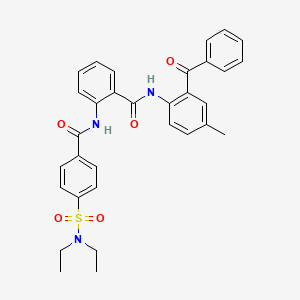
N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)benzamide, also known as BMS-345541, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit anti-inflammatory and anti-cancer properties.
Mechanism of Action
N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)benzamide inhibits the activity of the IKK complex by binding to the ATP-binding site of the IKKβ subunit. This results in the inhibition of the phosphorylation and degradation of IκBα, which is a key step in the activation of the NF-κB pathway. Inhibition of the NF-κB pathway by this compound leads to the downregulation of pro-inflammatory cytokines and chemokines, as well as the inhibition of cancer cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been found to exhibit anti-inflammatory and anti-cancer effects in vitro and in vivo. Inhibition of the NF-κB pathway by this compound results in the downregulation of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation. This compound has also been found to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells.
Advantages and Limitations for Lab Experiments
N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)benzamide is a potent and selective inhibitor of the IKK complex, making it a valuable tool for studying the NF-κB pathway. However, this compound has been found to exhibit some off-target effects, such as the inhibition of the JAK/STAT pathway. This should be taken into consideration when designing experiments using this compound. In addition, this compound has poor solubility in water, which can limit its use in certain experimental settings.
Future Directions
Future research on N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)benzamide could focus on its potential therapeutic applications in various inflammatory and cancer-related diseases. Studies could investigate the effects of this compound in animal models of these diseases, as well as its potential use in combination with other therapies. In addition, further research could explore the off-target effects of this compound and their potential implications for its therapeutic use. Finally, efforts could be made to improve the solubility of this compound, which could increase its utility in experimental settings.
Synthesis Methods
N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)benzamide can be synthesized by reacting 2-amino-5-methylbenzoic acid with benzoyl chloride to form 2-benzoyl-4-methylbenzoic acid. This intermediate is then treated with thionyl chloride to form 2-benzoyl-4-methylbenzoyl chloride. The final product is obtained by reacting 2-benzoyl-4-methylbenzoyl chloride with 4-(N,N-diethylsulfamoyl)aniline in the presence of a base such as triethylamine. The reaction yields this compound.
Scientific Research Applications
N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)benzamide has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of the IκB kinase (IKK) complex, which is involved in the activation of the nuclear factor-κB (NF-κB) pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. Inhibition of the IKK complex by this compound results in the suppression of NF-κB activity, leading to the downregulation of pro-inflammatory cytokines and chemokines.
This compound has also been found to exhibit anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. The anti-cancer effects of this compound are thought to be mediated through the inhibition of the NF-κB pathway, which is known to play a key role in cancer cell proliferation and survival.
properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-[[4-(diethylsulfamoyl)benzoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O5S/c1-4-35(5-2)41(39,40)25-18-16-24(17-19-25)31(37)33-28-14-10-9-13-26(28)32(38)34-29-20-15-22(3)21-27(29)30(36)23-11-7-6-8-12-23/h6-21H,4-5H2,1-3H3,(H,33,37)(H,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWLKDNZAHIKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)C)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

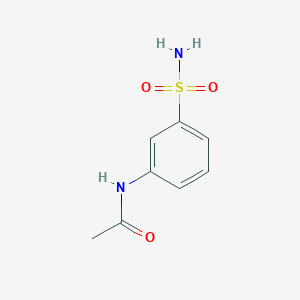
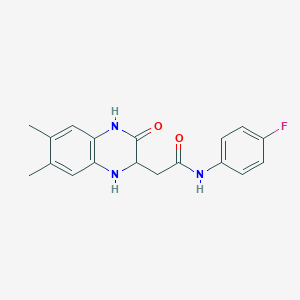
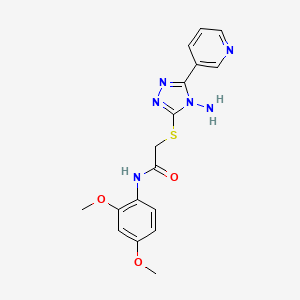
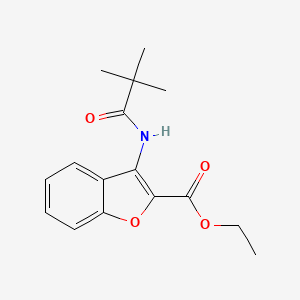

![(1'S,4R)-2,2-Dimethylspiro[3H-chromene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2784912.png)
![(2E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(3-chlorophenyl)amino]prop-2-enenitrile](/img/structure/B2784913.png)
![3-[(4-Methylphenyl)sulfanyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2784915.png)
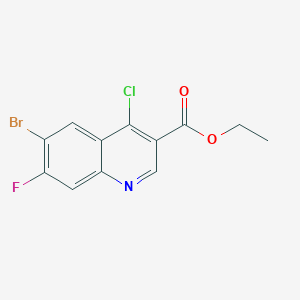
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-oxo-2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]quinazolin-3(4H)-yl]propanamide](/img/structure/B2784918.png)
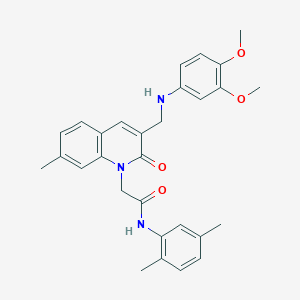
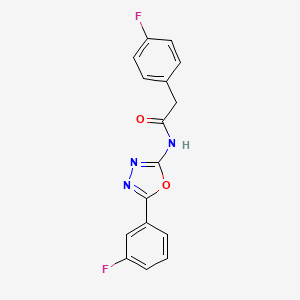
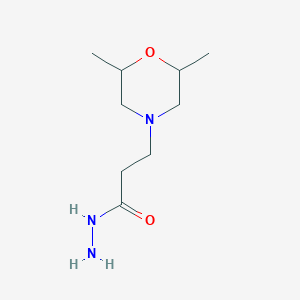
![2-(2-Methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-3-yl)ethyl piperidine-4-carboxylate;dihydrochloride](/img/structure/B2784926.png)